molecular formula C13H10O2S B7773512 2-Phenyl-3-thiophen-2-yl-acrylic acid

2-Phenyl-3-thiophen-2-yl-acrylic acid

Cat. No. B7773512
M. Wt: 230.28 g/mol
InChI Key: YWTATITWHQRQBK-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-3-thiophen-2-yl-acrylic acid is a useful research compound. Its molecular formula is C13H10O2S and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenyl-3-thiophen-2-yl-acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-thiophen-2-yl-acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dye-Sensitized Solar Cells (DSSCs) :

    • Organic sensitizers, including derivatives of thiophene and cyanoacrylic acid, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibited high incident photon to current conversion efficiency and overall conversion efficiency under standard sunlight (Kim et al., 2006).
    • Research on organic dyes with structures of donor−conjugated chain−acceptor (D−π−A) for nanocrystalline TiO2 solar cells found significant variances in energy conversion efficiencies based on the structure of the dyes. This highlighted the influence of π-conjugation units in the performance of solar cells (Qin et al., 2007).
  • Optoelectronic Devices :

    • Thiophene dyes have been synthesized and characterized for use in optoelectronic devices, demonstrating significant nonlinear optical limiting behavior, which is valuable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
  • Synthesis and Characterization :

    • Studies on the synthesis of related compounds, such as 2-(thiophen-2-yl) Ethanamine, have been conducted, demonstrating the feasibility of synthesizing these compounds and their intermediates with high yields and purity (Wei Yun-yang, 2007).
    • Research on copper complexes with thiophen-2-yl saturated and α,β-unsaturated carboxylic acids, including 2-Phenyl-3-thiophen-2-yl-acrylic acid, indicated significant anti-inflammatory and antioxidant activities, suggesting potential biomedical applications (Panagoulis et al., 2007).

properties

IUPAC Name

(Z)-2-phenyl-3-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)12(9-11-7-4-8-16-11)10-5-2-1-3-6-10/h1-9H,(H,14,15)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTATITWHQRQBK-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-3-thiophen-2-yl-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
6
Citations
D Panagoulis, E Pontiki, E Skeva… - Journal of inorganic …, 2007 - Elsevier
… We continued with data collection in order to establish the gross structure of the complex and the coordination of the novel ligand 2-phenyl-3-thiophen-2-yl-acrylic acid (HL 4 ). Since the …
Number of citations: 47 www.sciencedirect.com
D Hadjipavlou-Litina, E Pontiki - Advanced protocols in oxidative stress III, 2015 - Springer
Cinnamic acids have been identified as interesting compounds with cytotoxic, anti-inflammatory, and antioxidant properties. Lipoxygenase pathway, catalyzing the first two steps of the …
Number of citations: 29 link.springer.com
E Pontiki, D Hadjipavlou-Litina - Medicinal Chemistry, 2007 - ingentaconnect.com
… From the reaction of thiophen-carbaldehyde with phenylacetic acid 2-Phenyl-3-thiophen-2-yl-acrylic acid was formed which is converted to the corresponding chloride. 2Phenyl-3-…
Number of citations: 17 www.ingentaconnect.com
RR Kotha, AK Garige, A Garlapati - saspublishers.com
The present study was aimed to synthesize derivatives of cis stilbene and evaluate for their anti-cancer activities. Several cis stilbenes with substitutions on the olefinic carbon were …
Number of citations: 2 www.saspublishers.com
E Pontiki, D Hadjipavlou-Litina - Medicinal Chemistry, 2006 - ingentaconnect.com
Lipoxygenase plays an essential role in the biosynthesis of the leukotrienes. Leukotrienes, as LO metabolites of arachidonic acid (AA), have been implicated as mediators in the …
Number of citations: 52 www.ingentaconnect.com
S Girousi, C Serpi, S Karastogianni… - Current Organic …, 2010 - academia.edu
… (MeOH)2], where L was the anions of thiophene2-carboxylic acid (HL1), 2-(thiophen–2-yl)acetic acid (HL2), 3–thiophen–2–yl-acrylic acid (HL3), 2-phenyl-3– thiophen–2–yl-acrylic acid (…
Number of citations: 4 www.academia.edu

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